1,1'-Ferrocenediyl-bis(diphenylphosphine)

Description

Historical Trajectory of Diphosphine Ligands in Transition Metal Catalysis

The development of transition metal catalysis is intrinsically linked to the evolution of ligand design, with phosphines, and particularly diphosphines, playing a pivotal role. gessnergroup.com Initially, simple monodentate phosphine (B1218219) ligands, such as triphenylphosphine, were employed. However, the advent of chelating diphosphine ligands, which feature two phosphine donors connected by a backbone, marked a significant advancement in the field. wikipedia.orghokudai.ac.jp These bidentate ligands offered enhanced stability to the metal center and greater control over the steric and electronic environment of the catalyst. wikipedia.orgnih.gov

One of the early successes that highlighted the potential of diphosphine ligands was in the field of asymmetric hydrogenation. The development of chiral diphosphine ligands, such as DiPAMP, led to highly enantioselective catalytic processes, a landmark achievement in organic synthesis. taylorandfrancis.com This spurred the design and synthesis of a vast array of diphosphine ligands with varying backbone structures, from simple alkyl chains to complex, rigid aromatic systems. wikipedia.orghokudai.ac.jpacs.org The length and nature of the linker between the two phosphorus atoms were found to be critical in determining the "bite angle" of the ligand—the P-M-P angle in a metal complex—which in turn significantly influences the catalytic activity and selectivity. wikipedia.orgrsc.org The ability to tune these properties has made diphosphines indispensable in a wide range of catalytic reactions, including hydroformylation and cross-coupling reactions. rsc.orgwikipedia.org

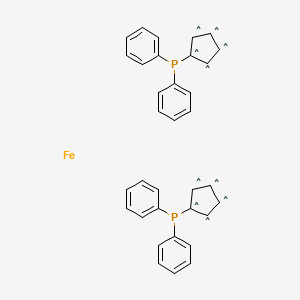

Structural and Electronic Significance of the Ferrocene (B1249389) Scaffold in Ligand Design

The introduction of the ferrocene moiety into ligand structures, particularly in diphosphine ligands like 1,1'-ferrocenediyl-bis(diphenylphosphine) (dppf), was a groundbreaking development. Ferrocene, an organometallic compound with a "sandwich" structure where an iron atom is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings, possesses a unique combination of structural and electronic properties that make it an exceptional ligand scaffold. mdpi.comwikipedia.orgscienceinfo.com

Structurally, the ferrocene backbone offers a rigid yet flexible framework. The two cyclopentadienyl rings can rotate, providing a degree of conformational flexibility that can be advantageous in stabilizing various transition states during a catalytic cycle. nih.gov This restricted range of movement, likened to a ball and socket joint, allows for fine control over the geometry of the metal complex. nih.gov A key parameter associated with dppf is its "natural bite angle," which is the preferred P-M-P angle dictated by the ligand's geometry. cmu.edu The large bite angle of dppf is often cited as a reason for its high efficiency in many catalytic reactions, particularly in palladium-catalyzed cross-couplings. acs.org

Electronically, the ferrocene unit is redox-active, capable of undergoing a stable and reversible one-electron oxidation from the Fe(II) to the Fe(III) state (ferrocenium). mdpi.comacs.orgnih.gov This property can influence the electronic nature of the catalyst, and in some cases, allows for "redox-switchable" catalysis, where the catalytic activity can be modulated by changing the oxidation state of the iron center. mdpi.commdpi.com The cyclopentadienyl rings are also aromatic and can be functionalized, allowing for the fine-tuning of the ligand's electronic and steric properties. scienceinfo.com

Broad Research Landscape of 1,1'-Ferrocenediyl-bis(diphenylphosphine) in Modern Chemistry

1,1'-Ferrocenediyl-bis(diphenylphosphine), commonly abbreviated as dppf, has become a ubiquitous and versatile ligand in modern chemistry since its initial applications. wikipedia.orgrsc.org Its remarkable success is largely attributed to its unique structural and electronic features conferred by the ferrocene backbone. nih.gov Dppf is most prominently used in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org

The palladium complex [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), often written as Pd(dppf)Cl2, is a commercially available and widely used pre-catalyst. acs.orgwikipedia.org This catalyst system has proven to be highly effective in a variety of cross-coupling reactions, including:

Suzuki-Miyaura coupling: The reaction of organoboron compounds with organic halides. mdpi.comnih.govmdpi.comharvard.edu Dppf-based catalysts are known for their high activity and broad substrate scope in these reactions. acs.orgmdpi.com

Buchwald-Hartwig amination: The formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgnih.govmdpi.com

Heck coupling: The reaction of alkenes with aryl or vinyl halides. mdpi.comnih.gov

Sonogashira coupling: The coupling of terminal alkynes with aryl or vinyl halides. nih.gov

The success of dppf in these reactions is often attributed to its large bite angle, which promotes the crucial reductive elimination step in the catalytic cycle. rsc.orgacs.org Beyond palladium catalysis, dppf and its derivatives are also employed with other transition metals like nickel, rhodium, and platinum, expanding their application in catalysis and materials science. wikipedia.orgnih.govmdpi.com The ligand's ability to stabilize a wide range of metal complexes and its tunable nature continue to make it a subject of ongoing research and a valuable tool for synthetic chemists. nih.govrsc.orgrsc.org

Properties

InChI |

InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXNTHKXCYMIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Ligand Design Evolution

Established Synthetic Pathways for 1,1'-Ferrocenediyl-bis(diphenylphosphine)

The most widely recognized and commercially practiced synthesis of 1,1'-Ferrocenediyl-bis(diphenylphosphine) (dppf) is a robust two-step process commencing with ferrocene (B1249389). The foundational step involves the dilithiation of ferrocene to generate 1,1'-dilithioferrocene. This is typically achieved by treating ferrocene with n-butyllithium (n-BuLi) in the presence of a chelating agent, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.orgwikipedia.org The TMEDA coordinates to the lithium ions, breaking down the n-BuLi aggregates and increasing the basicity of the organolithium reagent, which facilitates the deprotonation of both cyclopentadienyl (B1206354) (Cp) rings of the ferrocene molecule. rsc.orgwikipedia.org

The reaction stoichiometry is crucial; using two equivalents of n-BuLi preferentially leads to the 1,1'-dilithiated species over the monolithiated intermediate. rsc.orgwikipedia.org The resulting 1,1'-dilithioferrocene, often isolated as a solvate, is a versatile intermediate for introducing a variety of substituents onto the ferrocene core. wikipedia.org

The second and final step in the synthesis of dppf is the electrophilic quench of the 1,1'-dilithioferrocene intermediate with two equivalents of chlorodiphenylphosphine (B86185) (ClPPh₂). rsc.orgwikipedia.org This reaction proceeds via a nucleophilic substitution at the phosphorus center, where the lithiated cyclopentadienyl rings act as the nucleophiles, displacing the chloride ions to form the two phosphorus-carbon bonds and yielding the desired 1,1'-Ferrocenediyl-bis(diphenylphosphine) ligand along with lithium chloride as a byproduct. rsc.orgwikipedia.org

Fe(C₅H₅)₂ + 2 n-BuLi → Fe(C₅H₄Li)₂ + 2 BuH Fe(C₅H₄Li)₂ + 2 ClPPh₂ → Fe(C₅H₄PPh₂)₂ + 2 LiCl rsc.org

This established pathway is highly efficient and provides a straightforward route to multigram quantities of dppf, which is commercially available from numerous suppliers. rsc.orgcommonorganicchemistry.com

Asymmetric Synthesis and Derivatization Strategies for Chiral 1,1'-Ferrocenediyl-bis(diphenylphosphine) Analogues

The success of dppf in catalysis has inspired the development of chiral analogues to facilitate asymmetric transformations. The synthesis of these chiral ligands introduces stereogenic elements, which can be a center, an axis, or a plane of chirality. For ferrocene-based phosphines, planar chirality, arising from the non-symmetrical substitution of one or both cyclopentadienyl rings, is a common feature.

One prominent strategy for synthesizing chiral ferrocenyl phosphines involves the use of a chiral starting material or auxiliary. For instance, a highly modular synthesis for chiral non-racemic 1,2-di- and 1,2,3-trisubstituted ferrocene derivatives has been developed, which can serve as precursors to chiral phosphine (B1218219) ligands. researchgate.net This can be initiated from a commercially available chiral starting material like the Ugi amine, which allows for the construction of a phosphino-oxazoline ligand in a multi-step sequence. researchgate.net

Another approach involves the diastereoselective functionalization of a pre-existing chiral ferrocene scaffold. For example, starting with (R)-N,N-dimethyl-1-ferrocenylethylamine, a well-known chiral starting material, a sequence of directed ortho-lithiation followed by phosphination can introduce a phosphine group at a specific position relative to the chiral ethylamine (B1201723) side chain. Subsequent modifications of the amino group can then lead to a variety of bidentate P,N-ligands.

A powerful method for creating ligands with both planar and central chirality involves an intramolecular asymmetric C-H arylation to construct indene-fused ferrocenes with high enantioselectivity. rsc.org These planar chiral scaffolds can then undergo a highly diastereoselective phosphination to install diphenylphosphine (B32561) groups, yielding the final chiral ligands. rsc.org

Furthermore, dynamic asymmetric catalysis has been achieved using dppf itself. By coordinating an enantiopure diamine, such as diaminobinaphthyl (DABN), to a metal-dppf complex (e.g., with Ni, Pd, or Pt), the axial chirality of the dppf ligand can be controlled, leading to enantio- and diastereomerically pure metal complexes that are effective in asymmetric catalysis. nih.gov

The following table summarizes some approaches to synthesizing chiral ferrocenyl phosphine analogues:

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of commercially available chiral ferrocene derivatives (e.g., Ugi-amine) as starting materials. | Step-wise construction of the chiral ligand; allows for modular synthesis. | researchgate.net |

| Asymmetric C-H Arylation | Intramolecular cyclization to form planar chiral indene-fused ferrocenes, followed by diastereoselective phosphination. | Creates both planar and central chirality; high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 99% de). | rsc.org |

| Dynamic Asymmetric Catalysis | Coordination of an enantiopure auxiliary (e.g., DABN) to a metal-dppf complex to control the axial chirality of the dppf ligand. | In-situ generation of a chiral catalyst from achiral dppf; effective for Ni, Pd, and Pt complexes. | nih.gov |

Methodologies for the Preparation of Modified 1,1'-Ferrocenediyl-bis(diphenylphosphine) Derivatives

To optimize catalytic performance for specific reactions, numerous modified dppf derivatives have been synthesized. These modifications typically involve altering the substituents on the phosphorus atoms or the ferrocene backbone to tune the ligand's steric and electronic properties.

A common modification is the replacement of the phenyl groups on the phosphorus atoms with other alkyl or aryl moieties. For example, 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) is a well-known derivative with significantly increased steric bulk around the phosphorus atoms. bris.ac.uk The synthesis of such analogues generally follows the same established pathway as for dppf, where the corresponding chlorophosphine (e.g., chlorodi-tert-butylphosphine) is used to quench the 1,1'-dilithioferrocene intermediate.

Another strategy involves introducing functional groups onto the phenyl rings of the diphenylphosphino moieties. For instance, 1,1'-bis[di(4-(trifluoromethyl)phenyl)phosphino]ferrocene (CF₃-DPPF) has been prepared to study the effect of electron-withdrawing groups on the ligand's electronic properties and catalytic activity. acs.orgresearchgate.net

More complex modifications include the insertion of a spacer group between the cyclopentadienyl ring and the phosphine moiety. A series of dppf congeners with an inserted carbonyl spacer, R₂PfcC(O)PR'₂ (where fc = ferrocene-1,1'-diyl and R/R' can be Ph or cyclohexyl), has been synthesized. rsc.org The synthesis of these compounds involved the preparation of borane-protected phosphinocarboxylic acids, which were then chlorinated and reacted with a secondary phosphine before deprotection. rsc.org Similarly, 1,1'-bis[(diphenylphosphino)methyl]ferrocene (dpmf) has been prepared from 1,1'-bis(chloromethyl)ferrocene and lithium diphenylphosphide (LiPPh₂). rsc.org

The following table provides examples of modified dppf derivatives and their synthetic precursors:

| Modified dppf Derivative | Modification | Synthetic Precursors | Reference |

|---|---|---|---|

| 1,1'-Bis(di-tert-butylphosphino)ferrocene (dtbpf) | Phenyl groups replaced by tert-butyl groups | 1,1'-Dilithioferrocene and chlorodi-tert-butylphosphine | bris.ac.uk |

| 1,1'-Bis[di(4-(trifluoromethyl)phenyl)phosphino]ferrocene (CF₃-DPPF) | Trifluoromethyl groups on the phenyl rings | 1,1'-Dilithioferrocene and chlorobis(4-trifluoromethylphenyl)phosphine | acs.orgresearchgate.net |

| R₂PfcC(O)PR'₂ | Carbonyl spacer between one Cp ring and phosphine | Borane-protected phosphinocarboxylic acids, oxalyl chloride, and HPR'₂ | rsc.org |

| 1,1'-Bis[(diphenylphosphino)methyl]ferrocene (dpmf) | Methylene spacer between Cp rings and phosphines | 1,1'-Bis(chloromethyl)ferrocene and lithium diphenylphosphide | rsc.org |

Design Principles for Tuning Steric and Electronic Properties of 1,1'-Ferrocenediyl-bis(diphenylphosphine) Ligands

The rational design of dppf-based ligands hinges on the ability to predictably tune their steric and electronic properties to influence the outcome of a catalytic reaction. These properties are primarily modulated by altering the substituents on the phosphorus atoms and, to a lesser extent, by modifying the ferrocene backbone.

Steric Properties: The steric bulk of the phosphine ligand is a critical parameter that influences the coordination geometry of the metal center, the stability of catalytic intermediates, and the selectivity of the reaction. The cone angle is a common metric used to quantify the steric demand of a phosphine ligand.

Substituents on Phosphorus: Increasing the size of the substituents on the phosphorus atoms, for example, by replacing phenyl groups with bulkier tert-butyl groups (as in dtbpf), significantly increases the ligand's cone angle. researchgate.net This increased steric hindrance can promote reductive elimination from the metal center, a key step in many cross-coupling reactions. acs.orgresearchgate.net For instance, the rate of C-O bond-forming reductive elimination from a palladium(II) complex was found to be roughly 100 times faster with the bulkier dtbpf ligand compared to dppf. acs.orgresearchgate.net

Ferrocene Backbone: The ferrocene backbone itself imposes a large natural bite angle, which is the P-M-P angle in a chelated metal complex. This, along with the ability of the cyclopentadienyl rings to rotate, provides a flexible yet constrained coordination environment that is beneficial in many catalytic processes. bris.ac.uk

Electronic Properties: The electronic nature of the phosphine ligand, specifically its electron-donating or -withdrawing character, directly affects the electron density at the metal center. This, in turn, influences the rates of key catalytic steps such as oxidative addition and reductive elimination.

Substituents on Phosphorus: The electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups on the aryl rings of the phosphine. For example, the CF₃-DPPF ligand, with its electron-withdrawing trifluoromethyl groups, makes the phosphorus atoms less electron-donating compared to dppf. acs.orgresearchgate.net This can accelerate reductive elimination from palladium(II) complexes. acs.orgresearchgate.net Conversely, more electron-donating phosphines can facilitate the oxidative addition step.

Ionic Functionalities: The introduction of ionic functionalities into the phosphine ligand can have significant steric and electronic consequences. nih.gov Beyond simple electronic effects, charged groups can lead to secondary, supramolecular interactions such as hydrogen bonding and Coulombic repulsion, which can alter the ligand's behavior in solution. nih.gov

The interplay between steric and electronic effects is crucial. For example, in nickel-catalyzed reactions of alkyl halides, both sterically bulky and electron-donating ligands were found to decrease the reaction rate, highlighting the complex and sometimes counterintuitive nature of these effects. acs.org

The following table summarizes the design principles and their effects:

| Property to Tune | Design Principle | Example Modification | Effect on Catalysis | Reference |

|---|---|---|---|---|

| Steric Bulk | Increase size of P-substituents | Phenyl → tert-Butyl (dtbpf) | Accelerates reductive elimination; influences selectivity. | acs.orgresearchgate.net |

| Electron-Donating Ability | Introduce electron-releasing groups on aryl rings | -H → -OMe | Can facilitate oxidative addition. | chemrxiv.org |

| Electron-Withdrawing Ability | Introduce electron-withdrawing groups on aryl rings | -H → -CF₃ (CF₃-DPPF) | Accelerates reductive elimination. | acs.orgresearchgate.net |

| Secondary Interactions | Incorporate ionic functionalities | Addition of sulfonate or ammonium (B1175870) groups | Influences solubility and can lead to supramolecular effects. | nih.gov |

Coordination Chemistry of 1,1 Ferrocenediyl Bis Diphenylphosphine Complexes

Synthetic Approaches to Transition Metal Complexes Incorporating 1,1'-Ferrocenediyl-bis(diphenylphosphine)

The synthesis of transition metal complexes incorporating dppf typically involves the reaction of the dppf ligand with a suitable metal precursor. researchgate.netacs.org A common and straightforward method is the direct reaction of dppf with a metal halide or a labile acetonitrile (B52724) or benzonitrile (B105546) adduct of a metal halide. wikipedia.orgacs.org For instance, the widely used palladium complex, [PdCl₂(dppf)], is prepared by reacting dppf with palladium(II) chloride acetonitrile or benzonitrile complexes. wikipedia.orgcommonorganicchemistry.com

Another prevalent synthetic route involves the cleavage of chloro-bridged dimeric metal complexes with the dppf ligand. acs.org This method is particularly useful for preparing cationic complexes. For example, reacting dppf with dimeric precursors like [RhCl(COD)]₂ (where COD is 1,5-cyclooctadiene) leads to the formation of rhodium(I) dppf complexes. csic.es Similarly, platinum(II) dppf complexes can be synthesized by reacting dppf with precursors such as trans-[PtMeCl(Me₂SO)₂] followed by chloride abstraction. mdpi.comnih.gov

Ligand substitution reactions provide another avenue for synthesizing dppf complexes. In this approach, a more weakly coordinating ligand on a metal center is displaced by the dppf ligand. An example is the preparation of a nickel dppf complex from (PPh₃)₂Ni(o-tolyl)Cl through ligand exchange. wikipedia.org Furthermore, dppf can be used to prepare heterometallic complexes by reacting a pre-formed mononuclear dppf complex with another metal salt. acs.org

The synthesis can also be carried out under various conditions, including in different solvents and at different temperatures, to influence the final product's structure and purity. acs.orgjove.com For instance, the choice of solvent can determine whether a monomeric or dimeric species is formed. nih.gov

A summary of common synthetic approaches is presented in the table below.

| Synthetic Method | General Reaction | Example Product | Reference(s) |

| Direct Reaction with Metal Precursor | dppf + M(L)ₓXy → [M(dppf)Xy] + xL | [PdCl₂(dppf)] | wikipedia.orgacs.orgcommonorganicchemistry.com |

| Dimer Cleavage | dppf + [M(L)ₓCl]₂ → [M(dppf)(L)ₓCl] | [Rh(dppf)(COD)Cl] | csic.es |

| Ligand Substitution | dppf + [M(L')ₓ] → [M(dppf)(L')y] + (x-y)L' | [(dppf)Ni(o-tolyl)Cl] | wikipedia.org |

| Halide Abstraction | [M(dppf)Cl₂] + AgX → [[M(dppf)Cl]₂][X]₂ | [[Pd(dppf)Cl]₂][BArF₂₄]₂ | acs.org |

Coordination Modes and Geometries of 1,1'-Ferrocenediyl-bis(diphenylphosphine) in Metal Complexes

The dppf ligand exhibits remarkable versatility in its coordination to metal centers, primarily attributed to the flexibility of the ferrocene (B1249389) backbone. rsc.org The most common coordination mode is as a chelating ligand, where both phosphorus atoms bind to a single metal center, forming a metallocycle. acs.org In this mode, dppf can accommodate a wide range of P-M-P "bite" angles, a property that is crucial for its success in catalysis. chemrxiv.org

Beyond simple chelation, dppf can also act as a bridging ligand, spanning two metal centers. acs.orgchemrxiv.orgrsc.org This bridging can occur in a variety of structural motifs, including the formation of dimeric complexes where the dppf ligand links two metal atoms. chemrxiv.orgrsc.org In some instances, one phosphorus atom of the dppf ligand coordinates to a metal center, while the other remains uncoordinated or interacts with another species. This monodentate coordination is less common but has been observed. acs.org

The geometry of the resulting metal complexes is highly dependent on the metal center, its oxidation state, and the other ligands present. For d⁸ metals like Palladium(II) and Platinum(II), dppf complexes typically adopt a square planar geometry. jove.com In contrast, for d¹⁰ metals or when steric hindrance is significant, a distorted tetrahedral geometry is often observed. researchgate.net For example, the complex [CoCl₂(dppf)] exhibits a distorted tetrahedral geometry around the Cobalt(II) center. researchgate.net The flexibility of the ferrocene backbone, often described as a "ball and socket joint," allows the cyclopentadienyl (B1206354) rings to twist and tilt, enabling the ligand to adapt to the geometric preferences of the metal center. rsc.orgnih.gov

A summary of dppf coordination modes is provided in the table below.

| Coordination Mode | Description | Example Complex |

| Chelating | Both phosphorus atoms bind to a single metal center. | [PdCl₂(dppf)] |

| Bridging | The dppf ligand links two metal centers. | [{NiCl(μ-2-py)}₂(dppf)] |

| Monodentate | Only one phosphorus atom is coordinated to the metal. | [Pd(dppf)(PR₃)Cl]⁺ |

Complexation with Group 9 Transition Metals (e.g., Rhodium)

Dppf forms a variety of well-defined complexes with Group 9 transition metals, most notably rhodium. The synthesis of rhodium(I) dppf complexes often proceeds through the reaction of dppf with rhodium(I) precursors such as [Rh(COD)Cl]₂ or [Rh(CO)₂Cl]₂. csic.es These reactions typically yield square-planar rhodium(I) complexes where dppf acts as a chelating ligand. csic.es

A notable example is the cationic complex [Rh(dppf)₂]⁺, which can be prepared and isolated. acs.orgresearchgate.net This complex has been shown to undergo reversible single-electron reductions to form the corresponding rhodium(0) and rhodium(-1) species, [Rh(dppf)₂] and [Rh(dppf)₂]⁻, respectively. researchgate.net X-ray crystallographic studies of the rhodium(-1) complex revealed a slightly distorted tetrahedral geometry around the d¹⁰ metal center, with an average P-Rh-P bite angle of 103°. researchgate.net

The coordination chemistry of dppf with iridium, another member of Group 9, has also been explored. The cationic complex [Ir(dppf)₂]⁺ has been synthesized and characterized, demonstrating the ability of dppf to stabilize iridium in a +1 oxidation state. acs.org

Complexation with Group 10 Transition Metals (e.g., Palladium, Nickel, Platinum)

The coordination chemistry of dppf with Group 10 metals—palladium, nickel, and platinum—is particularly extensive due to the widespread use of these complexes in catalysis. wikipedia.orgacs.orgottokemi.comriyngroup.com

Palladium: Palladium(II) dppf complexes are among the most studied and utilized. acs.org The archetypal complex, [PdCl₂(dppf)], is a commercially available, red solid that serves as a precursor for numerous catalytic applications. commonorganicchemistry.comottokemi.com It features a square-planar geometry with the dppf ligand chelating to the palladium center. jove.com Cationic palladium(II) dppf complexes, such as [[Pd(dppf)Cl]₂]²⁺, have also been synthesized and structurally characterized. acs.org

Nickel: Dppf forms stable complexes with nickel in various oxidation states. The reaction of dppf with nickel(II) chloride in isopropanol (B130326) yields [NiCl₂(dppf)], a 4-coordinate complex that exhibits a tetrahedral geometry. jove.com Nickel(0) dppf complexes, such as [Ni(COD)(dppf)], are important intermediates in catalytic cycles and have been the subject of detailed mechanistic studies. rsc.orgacs.org Interestingly, dinuclear nickel complexes where a single dppf ligand bridges two nickel centers have been isolated and characterized. chemrxiv.orgrsc.org The formation of Ni(I) species supported by dppf has also been observed during catalytic reactions. nih.gov

Platinum: Platinum(II) dppf complexes are also well-established. mdpi.comnih.govacs.org These complexes, such as [PtMeCl(dppf)], are typically prepared by reacting dppf with suitable platinum(II) precursors. nih.govresearchgate.net Cationic platinum(II) dppf complexes like [PtMe(Me₂SO)(dppf)]⁺ have been used as building blocks for constructing larger, functionalized molecular assemblies. mdpi.comnih.gov The coordination geometry around the platinum(II) center is generally square planar. jove.comacs.org Platinum(I) dppf complexes have also been reported. acs.org

The table below summarizes key structural features of selected Group 10 metal-dppf complexes.

| Complex | Metal Oxidation State | Coordination Geometry | Reference(s) |

| [PdCl₂(dppf)] | +2 | Square Planar | jove.com |

| [NiCl₂(dppf)] | +2 | Tetrahedral | jove.com |

| [PtMeCl(dppf)] | +2 | Square Planar | nih.govresearchgate.net |

| [Rh(dppf)₂]⁻ | -1 | Tetrahedral | researchgate.net |

Coordination with Other Metallic Centers and Main Group Elements

While the coordination chemistry of dppf is dominated by its complexes with Group 9 and 10 transition metals, it also forms stable complexes with a variety of other metals.

Other Transition Metals: Dppf has been shown to coordinate to other transition metals, including copper, silver, and rhenium. Copper(I) complexes of dppf have been synthesized where dppf acts as both a chelating and a bridging ligand. acs.org For example, the reaction of Cu(I) salts with dppf can yield binuclear complexes. acs.org The direct synthesis of Cu(I)(dppf) complexes within solid supports like zeolites has also been demonstrated. rsc.orgrsc.org Silver(I) also forms structurally diverse complexes with dppf, often featuring bridging dppf ligands. acs.org Rhenium(I) carbonyl complexes of dppf, such as [Re(CO)₃(dppf)Br], have been prepared and studied, including the oxidation of the ferrocene iron center within the coordinated ligand. bris.ac.uk

Main Group Elements: The interaction of dppf with main group elements has also been reported. For instance, dppf has been used to stabilize dicopper(I) complexes with bridging ligands derived from zwitterions. rsc.org The phosphorus atoms of dppf can also be oxidized, for example, by reaction with sulfur or bromine. bris.ac.uk

Influence of the Ferrocene Backbone and Phosphine (B1218219) Substitution on Complex Stability and Reactivity

The unique structural and electronic properties of dppf complexes are a direct consequence of its ferrocene backbone and the substituents on the phosphorus atoms. wikipedia.orgrsc.orgmdpi.com

Ferrocene Backbone: The ferrocene unit imparts several key features. Its steric bulk can influence the coordination geometry and stability of the resulting complexes. rsc.org The ferrocene moiety is redox-active, meaning the iron center can be reversibly oxidized from Fe(II) to Fe(III). mdpi.combris.ac.uknih.gov This redox activity can influence the electronic properties of the metal center to which the dppf is coordinated and can be exploited in redox-switchable catalysis. mdpi.com The flexibility of the ferrocene backbone, allowing for rotation of the cyclopentadienyl rings, enables the ligand to adopt a wide range of bite angles, which is a crucial factor in its broad applicability in catalysis. rsc.orgnih.gov This flexibility allows the ligand to stabilize various transition states in catalytic reactions. rsc.org

Phosphine Substitution: The nature of the substituents on the phosphorus atoms also plays a critical role in determining the properties of the dppf ligand and its complexes. The standard dppf ligand has phenyl groups on the phosphorus atoms. Modifying these groups, for example, by replacing them with more electron-donating alkyl groups (like isopropyl or tert-butyl) or with electron-withdrawing groups, can significantly alter the ligand's electronic properties (σ-donor and π-acceptor capabilities). bris.ac.ukresearchgate.net These electronic changes, in turn, affect the stability and reactivity of the metal complexes. acs.org The steric bulk of the phosphine substituents also has a profound impact, influencing the coordination environment around the metal center and the accessibility of substrates in catalytic reactions. nih.gov For instance, increasing the steric bulk of the phosphine substituents can lead to changes in reaction rates and selectivities. acs.org

The electrochemical potential of the ferrocene/ferrocenium (B1229745) couple in dppf complexes is sensitive to the nature of the metal center and the other ligands present, providing a convenient handle to study the electronic effects within the complex. acs.orgnih.gov

Catalytic Applications of 1,1 Ferrocenediyl Bis Diphenylphosphine Systems

Homogeneous Catalysis Paradigms Utilizing 1,1'-Ferrocenediyl-bis(diphenylphosphine)

1,1'-Ferrocenediyl-bis(diphenylphosphine), commonly abbreviated as dppf, is a preeminent organophosphorus ligand in the field of homogeneous catalysis. wikipedia.org Its widespread application stems from a unique combination of electronic and steric properties conferred by its structure: two diphenylphosphino groups linked by a ferrocene (B1249389) backbone. chemicalbook.comresearchgate.net This structure imparts several advantageous features to the metal complexes it forms, primarily with late transition metals like palladium, nickel, and rhodium. chemicalbook.comcommonorganicchemistry.com

The ferrocene core provides significant steric bulk and a defined, yet flexible, geometry. chemicalbook.comrsc.org A key characteristic of dppf as a bidentate ligand is its large "natural bite angle" (the P-M-P angle), which has been calculated to be around 95.6° and observed crystallographically to average 98.7°. chemicalbook.com This large bite angle is believed to promote reductive elimination, a crucial step in many catalytic cycles, thereby enhancing reaction rates. harvard.edu Furthermore, the ability of the two cyclopentadienyl (B1206354) (Cp) rings of the ferrocene unit to rotate allows for considerable conformational flexibility, likening its movement to a ball and socket joint. chemicalbook.comrsc.org This adaptability enables the ligand to stabilize various transition states and intermediates with different geometries and electronic demands that arise during a catalytic reaction. chemicalbook.comrsc.org

The electronic properties of dppf also play a vital role. The phosphorus atoms are effective electron donors, which can influence the reactivity of the metal center. nbinno.com The ferrocene backbone itself is redox-active, meaning it can be oxidized. chemicalbook.combris.ac.uk This property can be tailored to modulate the electronic environment at the metal center and can be used for characterization purposes. chemicalbook.comrsc.org The combination of these steric and electronic factors makes dppf an exceptionally effective and versatile ligand for a vast array of transformations in homogeneous catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.comresearchgate.net

Carbon-Carbon (C-C) Bond Forming Reactions

Dppf is a cornerstone ligand in palladium-catalyzed cross-coupling reactions, a class of reactions that has revolutionized the synthesis of complex organic molecules. wikipedia.orgcommonorganicchemistry.com The dppf-palladium complex, often prepared from dppf and a palladium(II) salt like palladium(II) chloride, is a common and effective catalyst for these transformations. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, frequently employs dppf-ligated palladium catalysts. The use of [PdCl2(dppf)] has been instrumental in expanding the scope of this reaction, particularly for the transfer of primary alkyl groups using 9-BBN reagents. harvard.edu The large bite angle of dppf is credited with favoring the desired reductive elimination step over competing side reactions like β-hydride elimination. harvard.edu Nickel-dppf systems have also been developed as effective catalysts. For instance, (dppf)Ni(aryl)(X) precatalysts have been synthesized and studied for their role in Suzuki-Miyaura reactions, demonstrating that the nature of the ancillary aryl group on the precatalyst influences the activation pathway. nih.gov However, the nickel/dppf system can be inhibited by certain substrates; α-halo-N-heterocycles like 2-chloropyridine (B119429) can form stable, inactive dimeric nickel species, whereas 3- and 4-chloropyridine (B1293800) undergo successful coupling. nih.govchemrxiv.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org While a variety of phosphine (B1218219) ligands are used, dppf has been employed in palladium-catalyzed Heck couplings. sigmaaldrich.com For example, Pd(dppf)Cl2·CH2Cl2 has been utilized as a common catalyst for various cross-coupling reactions, including the Heck reaction, in the synthesis of tacrine (B349632) derivatives. nih.gov The choice of ligand is crucial for catalyst stability and to prevent the formation of inactive palladium black, a common issue in ligand-free systems. researchgate.netlibretexts.org

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc compound with an organic halide. illinois.edu The [PdCl2(dppf)] complex is a frequently used catalyst in this methodology. illinois.educommonorganicchemistry.com Its effectiveness has been demonstrated in the coupling of various substrates, including those where chemoselectivity is a challenge. For instance, in competitive reactions, the use of PdCl2(dppf) significantly improved the yield of the desired cross-coupled product compared to catalysts with monodentate ligands like Pd(PPh3)4, although chemoselectivity issues can remain. nih.gov The choice between Pd(PPh3)4 and PdCl2(dppf) can depend on the specific substrates, particularly the steric hindrance of the bromo-substrate. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Palladium complexes containing bidentate phosphine ligands, including [Pd(dppf)Cl2], are commonly used catalysts for this transformation, often in conjunction with a copper(I) co-catalyst. wikipedia.orglibretexts.org The use of [Pd(dppf)Cl2] can be advantageous for its stability, though it may require higher catalyst loadings compared to some other systems. wikipedia.orgreddit.com Dppf-based catalysts have also been successfully applied in copper-free Sonogashira couplings, for example, in the reaction of (hetero)aryl fluorosulfates with alkynes. figshare.com

Carbonylation reactions involve the introduction of a carbonyl group (CO) into an organic molecule. Dppf-ligated palladium and nickel complexes are highly effective catalysts for these transformations. researchgate.netresearchgate.net The use of bidentate ligands like dppf is often advantageous as they can prevent catalyst deactivation that might occur from the multi-coordination of carbon monoxide to the metal center. researchgate.netmdpi.com

Palladium-dppf systems have been extensively used in aminocarbonylations, where an amine, a CO source, and an organic halide are coupled to form an amide. mdpi.com In one protocol, [Pd(dppf)Cl2-DCM] was used to catalyze the reaction between a substrate and triethylamine (B128534) under a 20 atm atmosphere of carbon monoxide at 100°C. commonorganicchemistry.com An interesting development is the use of dimethylformamide (DMF) as a surrogate for toxic carbon monoxide gas. A Pd(OAc)2/dppf catalytic system has been shown to effectively promote the aminocarbonylation of aryl bromides using DMF as the CO source. mdpi.com Dppf-ligated catalysts are also used in other carbonylation processes, such as the alternating copolymerization of ethene and carbon monoxide. researchgate.net

Carbon-Heteroatom (C-X) Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an amine with an aryl halide or triflate. wikipedia.orgjk-sci.com The development of dppf as a ligand was a significant milestone, representing a "second generation" catalyst system that expanded the reaction's scope to include primary amines and improved reaction rates and yields. wikipedia.orgwiley.com The [Pd(dppf)Cl2] complex is a widely used precatalyst for this transformation. wiley.com

The dppf ligand's success is attributed to its ability to facilitate the key steps of the catalytic cycle. It is believed that the bidentate nature of dppf prevents the formation of unreactive palladium-halide dimers after oxidative addition, thus keeping the catalyst active. wikipedia.org Dppf-based catalysts have been used to couple a wide variety of amines, including anilines, with diverse aryl halides, including challenging substrates like dichloroarenes. rsc.org Studies comparing various ferrocenylphosphine ligands have often highlighted dppf's robust performance. rsc.org Nickel-dppf catalysts, such as (dppf)Ni(o-tolyl)Cl, have also been shown to promote the amination of aryl chlorides, sulfamates, and mesylates. wikipedia.org

The formation of carbon-oxygen bonds via cross-coupling, often to form aryl ethers, is another important application of palladium catalysis where dppf plays a role. These reactions, sometimes considered a variant of the Buchwald-Hartwig reaction, couple alcohols or phenols with aryl halides or triflates. jk-sci.com The unique structural properties of dppf, including its flexibility and steric bulk, contribute to its effectiveness in stabilizing the necessary intermediates for these C-O coupling reactions. chemicalbook.com While perhaps less ubiquitous than in C-N or C-C coupling, dppf-ligated palladium catalysts are valuable tools for synthesizing diaryl ethers and alkyl aryl ethers, which are important structural motifs in many functional materials and complex molecules. chemicalbook.comrsc.org

Nitrile Functionalization

Systems incorporating 1,1'-ferrocenediyl-bis(diphenylphosphine) (dppf) as a ligand have demonstrated significant utility in reactions involving the transformation of nitriles. One of the key applications is the reduction of nitriles to primary amines. Ruthenium complexes bearing dppf are effective catalysts for this transformation. acs.org For instance, various aryl, alkyl, and heterocyclic nitriles can be efficiently hydrogenated to yield the corresponding primary amines. rsc.org This method is noted for its high efficiency and broad substrate scope.

In addition to reduction, dppf-ligated palladium complexes are instrumental in the synthesis of nitriles themselves. Palladium-catalyzed cyanation of aryl halides is a prominent method for introducing a nitrile group onto an aromatic ring, and dppf is a frequently employed ligand in these reactions.

Table 1: Examples of Nitrile Functionalization using dppf-based Catalysts

| Reaction Type | Catalyst System (general) | Substrate Scope | Product | Reference |

|---|---|---|---|---|

| Nitrile Reduction | Ru-complex / dppf | Aryl, alkyl, heterocyclic nitriles | Primary amines | acs.orgrsc.org |

| Cyanation of Aryl Halides | Pd-complex / dppf | Aryl halides | Aryl nitriles |

Asymmetric Catalysis with Chiral 1,1'-Ferrocenediyl-bis(diphenylphosphine) Analogues

The development of chiral analogues of dppf has opened new avenues in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. These chiral ligands are typically designed by introducing chirality either at the phosphorus atoms (P-chiral) or within the ferrocene unit (planar chirality). These structural modifications create a chiral environment around the metal center, which can effectively control the stereochemical outcome of a catalytic reaction.

Enantioselective Hydrogenation Reactions

One of the most successful applications of chiral dppf analogues is in the field of enantioselective hydrogenation. Rhodium complexes of P-chiral dppf analogues have been shown to be highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, such as α-(acylamino)cinnamic acid derivatives. In a notable study, a series of ferrocene ligands with stereogenic phosphorus atoms were synthesized and employed in rhodium-catalyzed hydrogenations. acs.org These catalysts facilitated complete conversion of the substrates with outstanding enantioselectivities, reaching up to 98.7% enantiomeric excess (ee). acs.org

The specific structure of the chiral ligand, particularly the aryl substituents on the phosphorus atoms, plays a crucial role in determining both the reactivity and the level of enantiomeric discrimination. acs.org

Beyond conventional hydrogenation, chiral ferrocenyl diphosphines have also been applied in asymmetric transfer hydrogenation reactions. For example, chiral ruthenium complexes have been used to catalyze the transfer of hydrogen from isopropanol (B130326) to prochiral ketones like acetophenone, affording chiral alcohols with moderate to good optical yields.

Table 2: Enantioselective Hydrogenation of Methyl (Z)-α-Acetamidocinnamate using Rh-Catalysts with Chiral dppf Analogues

| Chiral Ligand (Analogue of dppf) | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|

| 1,1'-bis(1-naphthyl-phenylphosphino)ferrocene | 98.7% | (S) | acs.org |

| 1,1'-bis(2-anisyl-phenylphosphino)ferrocene | 97.8% | (S) | acs.org |

| 1,1'-bis(9-phenanthryl-phenylphosphino)ferrocene | 95.2% | (R) | acs.org |

| 1,1'-bis(2-naphthyl-phenylphosphino)ferrocene | 14.3% | (R) | acs.org |

Other Asymmetric Transformations

The utility of chiral dppf analogues extends beyond hydrogenation to other important asymmetric C-C bond-forming reactions. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the synthesis of chiral molecules, and ferrocene-based ligands have been instrumental in this area.

A dppf derivative possessing planar chirality, 1′,2-bis(diphenylphosphino)-ferrocene-1-carboxylic acid (Hdpc), has been synthesized and its N-substituted amide derivatives were used as ligands in the Pd-catalyzed enantioselective allylic alkylation of racemic (E)-1,3-diphenylprop-2-en-1-yl acetate. mdpi.com These catalytic systems demonstrated high activity and achieved good enantioselectivity, with enantiomeric ratios up to 10:90. mdpi.com Similarly, other C2-symmetric ferrocene ligands with planar chirality have afforded high enantioselectivities (up to 92% ee) in the allylic alkylation of various substrates.

While direct applications of chiral dppf analogues in the asymmetric Heck reaction are less common, the broader class of chiral ferrocenyl phosphine ligands has seen use. The development of chiral ligands is crucial for controlling enantioselectivity in such reactions. The structural and electronic properties of ferrocene-based phosphines make them promising candidates for further development in this and other asymmetric transformations.

Table 3: Asymmetric Allylic Alkylation with Chiral Ferrocene-based Ligands

| Ligand Type | Substrate | Nucleophile | Enantioselectivity | Reference |

|---|---|---|---|---|

| Planar-chiral monocarboxylated dppf analogue | (E)-1,3-diphenylprop-2-en-1-yl acetate | Malonate esters | up to 90:10 er | mdpi.com |

| C2-symmetric planar-chiral ferrocene ligand | rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | up to 92% ee |

Hydrogen-Transfer and Reduction Catalysis (e.g., Hydrogen-Borrowing)

The concept of "borrowing hydrogen" or "hydrogen autotransfer" represents an elegant and atom-economical approach to catalysis, where an alcohol is temporarily oxidized by the catalyst to an aldehyde or ketone, which then participates in a subsequent reaction before the "borrowed" hydrogen is returned in a final reduction step. Dppf has been employed as a ligand in ruthenium-catalyzed systems for such transformations. A significant application is the synthesis of amines from other amines and alcohols, where water is the only byproduct.

This methodology allows for the use of readily available alcohols as alkylating agents for amines, providing a greener alternative to traditional alkylation methods that often use stoichiometric and less environmentally friendly reagents. The versatility of the dppf ligand helps to stabilize the various metal intermediates involved in the catalytic cycle of dehydrogenation, condensation, and hydrogenation.

Hydroamination and Hydrocarbonation Processes

Dppf-ligated transition metal complexes are also effective catalysts for hydroamination and hydrocarbonation reactions, which involve the addition of an N-H or C-H bond across a C-C multiple bond. A notable example is the nickel-catalyzed hydroamination of 1,3-dienes. The combination of a nickel(0) precursor, dppf, and an acid co-catalyst forms a highly active system for the addition of various primary and secondary alkylamines to dienes, producing valuable allylic amines. mdpi.com

In a similar vein, palladium catalysts incorporating dppf have been successfully used for the hydrocarbonation and hydroamination of strained ring systems. For instance, the reaction of 3,3-dihexylcyclopropene with carbon and amine pronucleophiles proceeds smoothly in the presence of a Pd(0) catalyst with dppf, leading to allylated products in good to high yields.

Table 4: dppf in Hydroamination and Hydrocarbonation Reactions

| Reaction | Catalyst System | Substrates | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Hydroamination | Ni(COD)₂ / dppf / Acid | 1,3-Dienes, Alkylamines | Allylic amines | Broad scope | mdpi.com |

| Hydrocarbonation | Pd(PPh₃)₄ / dppf | 3,3-Dihexylcyclopropene, Ethyl 2-cyanopropionate | Allylated cyanoester | 82% | |

| Hydrocarbonation | Pd(PPh₃)₄ / dppf | 3,3-Dihexylcyclopropene, Ethyl 2-cyanophenylacetate | Allylated cyanoester | 86% |

Mechanistic Investigations of 1,1 Ferrocenediyl Bis Diphenylphosphine Mediated Processes

Spectroscopic and Computational Elucidation of Catalytic Cycles

The elucidation of catalytic cycles involving dppf relies heavily on a combination of spectroscopic techniques and computational modeling. These tools provide snapshots of the catalyst's state at various points in the reaction, helping to map out the sequence of elementary steps such as oxidative addition, transmetalation, and reductive elimination.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for monitoring the coordination environment of the phosphorus atoms in the dppf ligand. nih.gov Changes in the ³¹P chemical shift and coupling constants can indicate ligand binding, dissociation, or transformation. For instance, in a study of a cationic platinum-dppf complex, [PtMe(Me₂SO)(dppf)]CF₃SO₃, ³¹P{¹H}-NMR was instrumental in confirming the coordination of the platinum center to pyridyl moieties. nih.gov Similarly, solid-state ³¹P MAS NMR spectroscopy has been used to characterize and quantify the formation of Cu(I)-dppf complexes on solid supports like silica. rsc.org

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are also frequently employed. bris.ac.uk In studies of rhenium carbonyl complexes containing dppf analogues, IR spectroscopy of the carbonyl stretching frequencies (νCO) provides insight into the electronic effects of ligand oxidation. bris.ac.uk As shown in the table below, oxidation of the iron center in a related dippf complex has a minimal effect on the carbonyl ligands, but other spectroscopic changes are apparent. bris.ac.uk

| Compound | IR νCO (cm⁻¹) | Visible λₘₐₓ (nm) | ε (M⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| [Re(CO)₃(dippf)Br] | 2024, 1927, 1916 | 456 | 1200 | bris.ac.uk |

| [Re(CO)₃(dippf)Br]⁺ | 2045, 1957 | 625 | 200 | bris.ac.uk |

Computational methods, such as Density Functional Theory (DFT), complement these experimental techniques by providing calculated energies of intermediates and transition states. bris.ac.ukjchemlett.com DFT calculations have been used to examine oxidized dppf ligands and their metal complexes, helping to rationalize observed redox potentials and spectroscopic data. bris.ac.uk The combination of cyclic voltammetry with DFT, for example, allows for a thorough investigation of the redox behavior of dppf-containing complexes, such as the reversible oxidation of the ferrocenyl moiety. acs.org

Identification and Characterization of Organometallic Intermediates

A cornerstone of mechanistic investigation is the isolation or in-situ detection and characterization of key organometallic intermediates. The dppf ligand is known to stabilize a variety of intermediates due to its steric bulk and electronic properties. guidechem.com

The palladium(II) complex, (dppf)PdCl₂, is a well-characterized and commercially available precatalyst, often formed by reacting dppf with acetonitrile (B52724) or benzonitrile (B105546) adducts of palladium dichloride. wikipedia.org In catalytic cycles, various other intermediates have been identified. For example, in nickel-catalyzed C-N cross-coupling reactions, the formation of off-cycle (LX)₂Ni-type intermediates is a possibility that can be discouraged by the use of sterically demanding ligands like dppf. acs.org

In the Suzuki-Miyaura coupling, a key [Pd–O–B] intermediate has been proposed. acs.org Mechanistic studies combining electrochemistry, NMR, and DFT calculations have provided evidence for its existence. acs.org Furthermore, dppf can form complexes with various metals in different coordination modes. Studies on copper(I) complexes have shown that dppf can act as both a chelating ligand, as in [Cu(κ²-P,P-dppf)(CH₃CN)₂]⁺, and as a bridging ligand between two metal centers, as in [Cu₂(μ-η¹-C⋮CR)₂(μ-dppf)₂]. acs.org The characterization of these distinct intermediates is vital for understanding how the ligand influences the catalytic pathway.

| Intermediate Type | Example | Context / Reaction | Characterization Technique(s) | Reference |

|---|---|---|---|---|

| Palladium Precatalyst | (dppf)PdCl₂ | General Cross-Coupling | X-ray Crystallography | wikipedia.org |

| Chelating Copper Complex | [Cu(κ²-P,P-dppf)(CH₃CN)₂]⁺ | Ligand Substitution | NMR, X-ray Crystallography | acs.org |

| Bridging Copper Complex | [Cu₂(μ-η¹-C⋮CR)₂(μ-dppf)₂] | Alkynyl Transfer | X-ray Crystallography | acs.org |

| Oxidized Ligand Complex | dppfO-ligated arylpalladium(II) | Suzuki-Miyaura Coupling | NMR, Electrochemistry, DFT | acs.org |

| Putative Off-Cycle Species | (LX)₂Ni-type | Nickel-Catalyzed Amination | Inferred from Reactivity Studies | acs.org |

Theoretical Studies on Transition State Structures and Reaction Pathways

Theoretical and computational chemistry provide indispensable insights into the energetics and geometries of transient species that are often impossible to observe experimentally, such as transition states. researchgate.net For dppf-mediated reactions, these studies help explain the ligand's effectiveness by analyzing its influence on the key activation barriers of the catalytic cycle.

The unique structure of dppf, often described as resembling a ball and socket joint, provides limited flexibility that can stabilize a wide array of ground and transition state geometries. rsc.orgguidechem.com This conformational flexibility allows the ligand to accommodate the different geometric and electronic demands of intermediates throughout the catalytic cycle with minimal energetic penalty. guidechem.com For example, the large natural bite angle imposed by the ferrocenyl backbone is believed to stabilize intermediates involved in oxidative addition and reductive elimination steps. guidechem.com

DFT calculations are the workhorse for these investigations. They can be used to map entire potential energy surfaces for catalytic reactions, identifying the lowest energy pathways. Studies on related systems, such as the trifluoromethylation of Pd(II) complexes, have revealed complex reaction dynamics, including bifurcation of pathways after a single transition state, leading to multiple products. researchgate.net While not directly on dppf, these advanced computational approaches exemplify the detailed understanding that can be achieved for transition states and reaction pathways in phosphine-ligated palladium catalysis. In the context of the Suzuki-Miyaura reaction, DFT calculations have been used to support the role of dppf monoxide in facilitating the transmetalation step. acs.org

Insights into Ligand Oxidation and Decomposition Pathways in Catalytic Environments

While dppf is known for its stability, understanding its potential oxidation and decomposition pathways under catalytic conditions is crucial, as these can represent catalyst deactivation routes. guidechem.comwikipedia.org The ferrocene (B1249389) moiety of dppf is redox-active and can undergo a one-electron oxidation to form a ferrocenium (B1229745) cation. acs.orgwikipedia.org

This oxidation can have a significant impact on catalytic activity. In some systems, oxidation of the iron center completely halts the reaction. bris.ac.uk However, the situation can be more complex. In certain Suzuki-Miyaura couplings, the in situ oxidation of dppf to its monoxide (dppfO) at a phosphorus center, facilitated by the base, leads to dppfO-ligated palladium complexes that readily undergo transmetalation, suggesting the oxidized ligand is part of a highly active catalytic cycle. acs.org

Spectroscopic and structural studies of intentionally oxidized dppf complexes provide valuable data on the consequences of this redox change. bris.ac.uk Oxidation of the iron center from Fe(II) to Fe(III) in a rhenium complex leads to measurable changes in the ligand's geometry. bris.ac.uk

| Structural Parameter | Neutral Species (Fe(II)) | Oxidized Species (Fe(III)) | Change upon Oxidation | Reference |

|---|---|---|---|---|

| Fe-C Distance (Å) | ~2.04 | Slightly Increased | + (not quantified) | bris.ac.uk |

| P-Re-P Angle (°) | (Value not specified) | (Value not specified) | +0.45° | bris.ac.uk |

| Fe-Centroid Distance (Å) | (Value not specified) | (Value not specified) | ~+0.044 Å (in ferrocene) | bris.ac.uk |

Note: Data for the related 1,1'-bis(diiso-propylphosphino)ferrocene (dippf) ligand complex is used as a proxy to illustrate the effects of oxidation on the ferrocene backbone.

While oxidation of the iron center is often reversible, oxidation at the phosphorus atoms, for instance by strong oxidants like hydrogen peroxide or bromine, can lead to irreversible decomposition and catalyst deactivation. bris.ac.uk

Advanced Spectroscopic and Characterization Methodologies in Research on 1,1 Ferrocenediyl Bis Diphenylphosphine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of 1,1'-Ferrocenediyl-bis(diphenylphosphine) (dppf) and its complexes in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides detailed insights into the molecular framework.

In the ¹H NMR spectrum of free dppf in CDCl₃, the protons on the substituted cyclopentadienyl (B1206354) (Cp) rings appear as two pseudo-triplets or multiplets around δ 4.3 and 4.0 ppm. The phenyl protons resonate in the aromatic region, typically between δ 7.5 and 7.2 ppm.

The ¹³C{¹H} NMR spectrum provides further structural detail. The carbon atoms of the phenyl groups appear in the δ 128-138 ppm range. The cyclopentadienyl carbons show distinct signals: the phosphorus-bound (ipso) carbons are found around δ 75-77 ppm, while the other Cp carbons (alpha and beta to the ipso-carbon) resonate at slightly different chemical shifts, confirming the substitution pattern.

³¹P NMR is particularly informative. Free dppf exhibits a single sharp resonance at approximately δ -16 to -17 ppm. Upon coordination to a metal center, this chemical shift can change significantly, providing direct evidence of complex formation. For instance, in palladium complexes like [Pd(dppf)Cl₂], the ³¹P signal shifts downfield to around δ 35 ppm. cam.ac.uk The magnitude of this coordination shift offers clues about the electronic environment of the phosphorus atoms.

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to unambiguously assign all proton and carbon signals, especially in structurally complex derivatives or metal complexes.

Dynamic NMR (D-NMR) studies are employed to investigate fluxional processes, such as ligand exchange. For example, ³¹P NMR has been used to study the exchange between free and palladium-complexed dppf, which is slow on the NMR timescale, resulting in the observation of separate signals for each species. researchgate.net The temperature dependence of these spectra can provide thermodynamic parameters (ΔH, ΔS, and ΔG) for the complexation reaction. researchgate.net

Interactive Data Table: Typical NMR Chemical Shifts (δ) for dppf

| Nucleus | Moiety | Chemical Shift (ppm) | Solvent |

| ¹H | Phenyl (Ar-H) | 7.5 - 7.2 (m) | CDCl₃ |

| ¹H | Cyclopentadienyl (Cp-H) | ~4.3 (m), ~4.0 (m) | CDCl₃ |

| ¹³C | Phenyl (Ar-C) | 138 - 128 | CDCl₃ |

| ¹³C | Cyclopentadienyl (Cp-C) | 77 - 72 | CDCl₃ |

| ³¹P | P | ~ -16.5 | CDCl₃ |

Mass Spectrometry (MS) and Hydrogen/Deuterium Exchange Methodologies for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of dppf and its derivatives. bris.ac.uk Beyond simple mass determination, advanced MS techniques, particularly tandem mass spectrometry (MS/MS) coupled with hydrogen/deuterium (H/D) exchange, are powerful for elucidating fragmentation pathways and probing the gas-phase structures of ions.

While studies on the fragmentation of the neutral dppf ligand are not extensively detailed, research on its oxidative impurity, 1,1'-bis(diphenylphosphino)ferrocene monoxide (DPPF(O)), provides significant insight into these methodologies. researchgate.netmdpi.com This impurity can be identified using high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) with exact mass measurements. researchgate.net

In these studies, protonated DPPF(O) is subjected to collision-induced dissociation (CID), which reveals unique fragmentation pathways. H/D exchange experiments, where labile protons are replaced with deuterium, are crucial for understanding these dissociation mechanisms. researchgate.netnih.gov By analyzing whether a fragment ion retains or loses a proton (or deuteron) during CID, researchers can infer details about the ion's structure and the fragmentation process. researchgate.net For protonated DPPF(O), H/D exchange helped to show that the location of the exchangeable proton influences the bond cleavage sites. researchgate.net

Density Functional Theory (DFT) calculations often complement these experimental findings, helping to rationalize the observed fragmentation. For DPPF(O), calculations showed that the oxygen atom plays a key role by engaging in π-cation interactions with the iron center's antibonding orbital, which dictates the major fragmentation routes. researchgate.netmdpi.com The studies also highlighted the facile formation of organometallic distonic ions (where the charge and radical sites are separated), which are of interest for exploring gas-phase ion chemistry. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Techniques for Solid-State Structure Determination

The crystal structure of the free dppf ligand reveals key features. The two cyclopentadienyl (Cp) rings are nearly parallel, adopting a staggered or slightly twisted conformation. researchgate.net The phosphorus atoms are attached to each ring, and the four phenyl groups create a sterically demanding environment. The flexibility of the dppf ligand, often described as a "molecular ball and socket joint," arises from the ability of the Cp rings to rotate. nih.gov

When dppf coordinates to a metal, XRD analysis reveals important structural parameters like the P-M-P bite angle. This angle is a critical factor in determining the geometry and reactivity of the resulting complex. In tetrahedral complexes, such as [Ag(dppf)₂]⁺, the bite angle is a key determinant of the coordination sphere's distortion. rsc.org In square planar complexes, like those of Ni(II), the bite angle influences the stability and catalytic activity. wikipedia.org

Crystallographic data for dppf-containing compounds are typically deposited in the Cambridge Crystallographic Data Centre (CCDC) and are accessible for further research. researchgate.netwikipedia.org The data includes the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates. For example, the analysis of a dppf-copper complex revealed a triclinic crystal system with space group P1̅. mdpi.com

Interactive Data Table: Example Crystallographic Data for a dppf Complex

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 9.6132(10) |

| b (Å) | 11.5667(12) |

| c (Å) | 16.8739(18) |

| α (°) | 99.732(2) |

| β (°) | 96.342(2) |

| γ (°) | 93.446(2) |

| Volume (ų) | 1832.0(3) |

| Z | 2 |

| Data for [Cu(dppf)(S₂CO-iBu)] | Source: mdpi.com |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study systems with unpaired electrons. In the context of dppf, ESR is invaluable for characterizing paramagnetic species, which are typically generated through redox reactions. The native Fe(II) state of dppf is diamagnetic (no unpaired electrons) and therefore ESR-silent.

Paramagnetic species are often generated by the one-electron oxidation of the ferrocene (B1249389) core to the Fe(III) state, forming the [dppf]⁺ radical cation. Coordination of dppf to a metal center can prevent undesired reactions at the phosphorus atoms, allowing for cleaner oxidation of the iron center. researchgate.net The resulting Fe(III) complexes are paramagnetic and can be studied by ESR. For example, the oxidation of [(Cym)Ru(dppf)Cl]⁺ (Cym = p-cymene) was shown by ESR and spectroelectrochemistry to occur at the iron center of the dppf ligand. researchgate.net

High-frequency and pulsed EPR techniques provide even greater detail. In a study of the diiron complex [(dppf)Fe(CO)₃]⁺, a combination of high-frequency EPR and other methods established that oxidation occurs on the carbonyl-bound iron, resulting in a low-spin Fe(I) center. Pulsed EPR methods, such as HYSCORE (Hyperfine Sublevel Correlation Spectroscopy), can probe weak interactions between the electron spin and surrounding magnetic nuclei (e.g., ³¹P, ¹H, ¹⁹F), providing information about the geometric and electronic structure in the immediate vicinity of the paramagnetic center. ESR spectroscopy was also instrumental in characterizing neutral, paramagnetic d⁹ iridium(0) complexes, such as [Ir(dppf)₂].

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Emission Techniques for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For dppf and its complexes, UV-Vis spectra provide information about the electronic structure, including transitions involving the ferrocene moiety, the phenyl groups, and metal-ligand charge transfer (MLCT) bands.

The UV-Vis spectrum of dppf itself is dominated by absorptions related to the ferrocene core. The characteristic low-energy absorption of ferrocene, corresponding to a d-d transition, is often observed, although it can be weak. More intense absorptions appear at higher energies (in the UV region) due to π-π* transitions of the cyclopentadienyl and phenyl rings.

Upon coordination to a metal, new absorption bands often appear. In dppf-metal complexes, charge-transfer bands are common. These can be ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. The oxidation of dppf-containing complexes to the Fe(III) state results in the appearance of a new, often broad, absorption in the visible or near-IR region, which is characteristic of the ferrocenium (B1229745) cation. researchgate.net

Interactive Data Table: Example UV-Vis and Fluorescence Data for a dppf-Porphyrin System

| Spectroscopy | Species | Wavelength (nm) | Type |

| UV-Vis Absorption | [PtFc]₁₈-Porphyrin | 430, 522, 560, 600, 650 | B and Q-bands |

| Fluorescence Emission | [PtFc]₁₈-Porphyrin | 660, 722 | Emission Bands |

| [PtFc] = [PtMe(dppf)] fragment | Source: wikipedia.org |

Electrochemical Methodologies (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are central to characterizing the redox properties of dppf and its complexes. The ferrocene unit within dppf is redox-active and can undergo a reversible one-electron oxidation from Fe(II) to Fe(III). This Fe(II)/Fe(III) couple serves as an internal electrochemical probe.

In a typical CV experiment of free dppf, a reversible wave is observed. The potential of this wave is often used as an internal reference standard in non-aqueous electrochemistry. However, the phosphorus lone pairs in free dppf can also be oxidized, leading to more complex and often irreversible electrochemical behavior. nih.gov

When dppf acts as a chelating ligand to a metal center, its electrochemical response changes significantly. The lone pairs on the phosphorus atoms are engaged in bonding and are no longer easily oxidized. Consequently, complexes like [Pd(dppf)Cl₂] show a clean, reversible oxidation wave corresponding to the ferrocene Fe(II)/Fe(III) couple. nih.gov The potential at which this oxidation occurs (E₁/₂) is shifted compared to free ferrocene. This shift is sensitive to the nature of the metal center and the other ligands present, providing a measure of the electronic influence of the coordination environment on the ferrocene backbone. nih.gov For example, the E₁/₂ for the Fc⁺/Fc couple in [Pd(dppf)Cl₂] is shifted anodically (to a more positive potential) compared to ferrocene, indicating that the [PdCl₂] fragment is electron-withdrawing. nih.gov

These electrochemical studies are critical for applications where the redox properties of the dppf ligand are exploited, such as in the design of redox-switchable catalysts or electroactive materials. researchgate.netnih.gov

Other Advanced Analytical Techniques Employed in Characterization

Beyond the primary methods discussed, a suite of other analytical techniques provides complementary information for the full characterization of dppf and its compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of the functional groups within the molecule. For dppf, this includes C-H stretching and bending modes of the phenyl and Cp rings, as well as vibrations associated with the P-C bonds. In metal carbonyl complexes containing dppf, such as [(dppf)Fe(CO)₃], the position of the C-O stretching frequencies (ν(CO)) is particularly sensitive to the electronic environment of the metal center and provides direct evidence of changes in oxidation state.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR. It is particularly useful for studying symmetric vibrations and can be applied to solid samples without special preparation.

Mössbauer Spectroscopy: This technique is specific to certain nuclei, including ⁵⁷Fe. It is highly sensitive to the oxidation state and local chemical environment of the iron atom. For dppf compounds, ⁵⁷Fe Mössbauer spectroscopy can unambiguously distinguish between the Fe(II) in the ferrocene backbone and other potential iron sites in a complex, as well as confirm the oxidation to Fe(III) in paramagnetic species. researchgate.net

Elemental Analysis: This combustion analysis technique provides the weight percentage of carbon, hydrogen, and other elements, which is used to confirm the empirical formula of a newly synthesized compound.

Gel Permeation Chromatography (GPC): GPC is used for determining the molecular weight distribution of polymeric materials that may be synthesized using dppf-based catalysts.

Computational and Theoretical Chemistry Studies of 1,1 Ferrocenediyl Bis Diphenylphosphine Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of chemical systems. nih.gov It has been widely applied to study dppf and its complexes, providing crucial insights that are often difficult to obtain through experimental means alone.

DFT calculations are instrumental in predicting the reactivity of dppf-metal complexes. For instance, in studies of bioinspired [FeFe] hydrogenase models incorporating dppf, DFT calculations have been used to determine the localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In one such complex, the HOMO and LUMO were found to be localized on the iron centers of the diiron dithiolate core, which is critical for understanding its catalytic activity in proton reduction. researchgate.net

The electronic properties of the dppf ligand itself can be modulated, and DFT helps in understanding these changes. The diphenylphosphine (B32561) groups on the cyclopentadienyl (B1206354) rings make the oxidation of the ferrocene (B1249389) iron center more difficult compared to unsubstituted ferrocene. researchgate.net DFT has also been employed to examine the spin density in oxidized dppf complexes, such as in a Rhenium-dppf complex, providing a deeper understanding of its electronic structure upon oxidation. bris.ac.uk The theory supports the analysis of how changes in the dppf ligand, like the introduction of different substituents, can tune the electronic properties and subsequent reactivity of the metal center it is coordinated to. researchgate.netnih.gov

| Computational Method | Application in dppf Systems | Key Findings |

| Density Functional Theory (DFT) | Electronic Structure Analysis | Prediction of HOMO/LUMO localization on Fe centers in bioinspired models. researchgate.net |

| Reactivity Prediction | Examination of energetically feasible routes in Suzuki-Miyaura cross-coupling. researchgate.net | |

| Redox Properties | Analysis of spin density and electronic structure in oxidized dppf complexes. bris.ac.uk |

Computational Modeling of Catalytic Mechanisms and Energetic Landscapes

Computational modeling is crucial for mapping the complex energetic landscapes of catalytic reactions involving dppf. nih.gov These models allow researchers to explore the step-by-step mechanism of a reaction, identify transition states (TS) and intermediates (IN), and determine the energetically most favorable pathways. researchgate.netnih.gov

DFT methods have been successfully used to explore the energetically feasible routes of reactions like the Suzuki-Miyaura cross-coupling catalyzed by dppf-chelated palladium complexes. researchgate.net By modeling the reactants, intermediates, transition states, and products, researchers can construct a detailed potential energy surface (PES) for the entire catalytic cycle. nih.gov This "on-the-fly" approach, where the PES is explored during the simulation, helps in understanding the kinetics and thermodynamics of each elementary step. nih.gov For example, computational studies on Pd(II)-catalyzed C-H functionalization have shown how the choice of catalyst precursor can favor different reaction pathways and regioselectivity. rsc.org

The insights gained from modeling dppf-catalyzed reactions, such as the Stille cross-coupling, are vital for catalyst development. rsc.org By understanding the energy barriers of different pathways, ligands can be rationally designed to improve reaction rates and selectivity. nih.govresearchgate.net The ultimate goal is to predict from first principles how catalyst composition and structure affect reaction rates and product distribution. researchgate.net

| Catalytic Reaction | Computational Approach | Insights Gained |

| Suzuki-Miyaura Cross-Coupling | DFT (B3LYP level) | Exploration of energetically feasible reaction routes and intermediates with Pd-dppf catalyst. researchgate.net |

| Stille Cross-Coupling | General Catalytic Studies | Understanding the role of the ligand in catalyst performance and selectivity. rsc.org |

| C-H Functionalization | DFT on Pd(II) complexes | Elucidation of factors controlling regioselectivity based on transition state stability. rsc.org |

Theoretical Approaches to Ligand Steric and Electronic Parameters (e.g., Bite Angle Effects)

The catalytic performance of diphosphine ligands like dppf is heavily influenced by their steric and electronic properties, which can be quantified and understood through theoretical approaches. hw.ac.uk One of the most important parameters for diphosphine ligands is the P-M-P bite angle. wikipedia.org

The bite angle is defined as the angle between the two phosphorus-metal bonds in a chelated complex. wikipedia.org This geometric parameter can have significant steric and electronic consequences. wikipedia.org The "natural bite angle" is a theoretical value calculated using molecular mechanics, representing the preferred chelation angle determined solely by the ligand's backbone structure. wikipedia.org For dppf, the large P-Pd-P bite angle is approximately 96° in the complex (dppf)PdCl₂. cmu.edu

Theoretical studies have shown a strong correlation between the bite angle and the selectivity and activity in various catalytic reactions. rsc.org In many palladium-catalyzed reactions, ligands like dppf with bite angles around 100° often yield the best results. The electronic effect of the bite angle relates to how it influences the orbital energies of the metal center, while the steric effect involves interactions between ligands or between a ligand and the substrate. hw.ac.ukwikipedia.org For instance, in a trigonal bipyramidal complex, a ligand with a large bite angle (over 120°) would preferentially occupy two equatorial positions, whereas one with a smaller bite angle (around 90°) might span an apical and an equatorial position. wikipedia.org The rigidity and flexibility of the ligand backbone, which determines the accessible range of bite angles, are also critical factors. cmu.edu

| Parameter | Definition | Significance for dppf |

| Bite Angle | The P-M-P angle in a metal-diphosphine complex. wikipedia.org | Influences catalytic activity and selectivity; approx. 96° in (dppf)PdCl₂. cmu.edu |

| Natural Bite Angle | The preferred chelation angle determined only by the ligand backbone, calculated via molecular mechanics. wikipedia.org | Provides a standardized measure for comparing different ligands. |